Hydrolytic Stability Superiority: TBS vs. TMS Protection
The tert-butyldimethylsilyl (TBS) ether of 3-bromo-5-fluorophenoxy exhibits approximately 10,000-fold greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) ether . This class-level stability differential is well-established for TBS-protected phenols and alcohols and is directly applicable to this compound.
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | TBS ether: ~10,000× more stable than TMS |
| Comparator Or Baseline | Trimethylsilyl (TMS) ether |
| Quantified Difference | Approximately 10,000-fold greater stability |
| Conditions | Aqueous hydrolysis conditions; class-level inference based on established silyl ether chemistry |
Why This Matters
This stability differential enables the use of this compound in multi-step syntheses involving aqueous workups, acidic/basic conditions, or prolonged heating where a TMS-protected analog would prematurely deprotect, leading to side reactions and lower yields.
